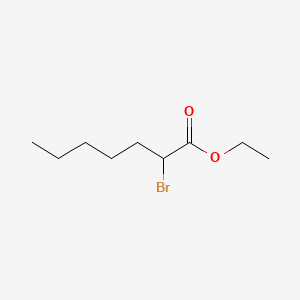

Ethyl 2-bromoheptanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-bromoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17BrO2/c1-3-5-6-7-8(10)9(11)12-4-2/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNCLPIAYAPQPOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C(=O)OCC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301285876 | |

| Record name | Heptanoic acid, 2-bromo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301285876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5333-88-0 | |

| Record name | Heptanoic acid, 2-bromo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5333-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-bromoheptanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005333880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5333-88-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2356 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Heptanoic acid, 2-bromo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301285876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-bromoheptanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.863 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance in Contemporary Organic Synthesis

Ethyl 2-bromoheptanoate serves as a crucial building block in the synthesis of more complex molecules. Its utility stems from the presence of a bromine atom on the alpha-carbon to the ester group, which activates the molecule for various chemical transformations. This reactivity is harnessed by chemists to construct intricate molecular architectures, making it a valuable tool in the development of new pharmaceuticals and agrochemicals. ontosight.ai

The synthesis of this compound itself can be achieved through methods such as the bromination of ethyl heptanoate (B1214049). ontosight.ai This process typically involves the use of bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator. ontosight.ai The resulting compound is a colorless to pale yellow liquid with a characteristic odor. ontosight.ai It is soluble in organic solvents like ethanol (B145695) and dichloromethane (B109758) but has limited solubility in water. ontosight.ai

Strategic Position As a Versatile Synthetic Intermediate

The strategic importance of ethyl 2-bromoheptanoate lies in its ability to participate in a wide array of chemical reactions. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions, allowing for the introduction of various functional groups at the α-position. ontosight.ai This versatility enables the synthesis of a diverse range of compounds.

Furthermore, this compound can undergo elimination reactions to form unsaturated esters, which are themselves valuable intermediates in organic synthesis. ontosight.ai It can also be reduced to remove the bromine atom, yielding ethyl heptanoate (B1214049). ontosight.ai This array of possible transformations makes this compound a highly adaptable component in a synthetic chemist's toolbox.

Broader Context of α Brominated Esters in Chemical Sciences

Established Synthetic Pathways for α-Brominated Esters

Traditional methods for the synthesis of α-brominated esters like this compound rely on two principal approaches: the esterification of a pre-brominated carboxylic acid or the direct bromination of the corresponding ester.

Esterification Routes Utilizing Bromoheptanoic Acids

One of the most common methods for preparing α-brominated esters is through the esterification of the corresponding α-bromo carboxylic acid. innospk.comlookchem.comevitachem.com For the synthesis of this compound, this involves the reaction of 2-bromoheptanoic acid with ethanol (B145695).

The initial and crucial step in this pathway is the α-bromination of heptanoic acid itself. The Hell-Volhard-Zelinsky (HVZ) reaction is a classic and effective method for this transformation. masterorganicchemistry.comfiveable.mewikipedia.org This reaction typically involves treating the carboxylic acid with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus. wikipedia.orgjove.combyjus.com The reaction proceeds through the formation of an acyl bromide, which then tautomerizes to an enol. This enol intermediate subsequently reacts with bromine to yield the α-bromo acyl bromide. masterorganicchemistry.comwikipedia.org Finally, hydrolysis of the α-bromo acyl bromide furnishes 2-bromoheptanoic acid. wikipedia.orgjove.com

Once 2-bromoheptanoic acid is obtained, it can be converted to this compound via Fischer esterification. uomustansiriyah.edu.iqmasterorganicchemistry.com This acid-catalyzed reaction involves heating the α-bromo acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. uomustansiriyah.edu.iqmasterorganicchemistry.com The equilibrium of the reaction is driven towards the ester product by using an excess of the alcohol. uomustansiriyah.edu.iqmasterorganicchemistry.com

An alternative to Fischer esterification is the reaction of the carboxylate anion of 2-bromoheptanoic acid with an ethylating agent, such as ethyl iodide, in an SN2 reaction. latech.edu However, care must be taken to avoid competing elimination reactions.

Direct α-Bromination of Ethyl Heptanoate (B1214049)

A more direct approach to this compound involves the α-bromination of ethyl heptanoate. ontosight.ai This method circumvents the need to first synthesize and isolate 2-bromoheptanoic acid. The reaction is typically achieved using a brominating agent in the presence of a suitable catalyst or initiator.

One common method utilizes N-bromosuccinimide (NBS) as the bromine source, often in the presence of a radical initiator like benzoyl peroxide. ontosight.ai The reaction proceeds via a free-radical chain mechanism. Another approach involves the use of bromine in the presence of an acid catalyst.

It is important to note that direct bromination of esters can sometimes lead to a mixture of products, including polybrominated species, if the reaction conditions are not carefully controlled.

Advanced Alkylation Strategies in this compound Synthesis

More advanced and often more regioselective methods for the synthesis of α-substituted esters, including this compound, involve the generation and subsequent alkylation of ester enolates. libretexts.orglibretexts.org These methods offer greater control over the position of functionalization.

Generation and Alkylation of Ester Enolates

The core of this strategy lies in the deprotonation of the α-carbon of an ester using a strong, non-nucleophilic base to form a reactive enolate anion. askthenerd.commasterorganicchemistry.com This enolate then acts as a nucleophile, attacking an electrophilic bromine source to introduce the bromine atom at the α-position.

Lithium diisopropylamide (LDA) is a powerful, sterically hindered, non-nucleophilic base that is highly effective for the quantitative formation of ester enolates. askthenerd.comumn.edu The reaction is typically carried out at low temperatures, such as -78 °C, in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) to prevent side reactions. chemicalbook.comguidechem.com

In the synthesis of a related compound, ethyl-2,2-dimethyl-7-bromoheptanoate, a similar strategy is employed where an ester is treated with LDA to form the enolate, which then reacts with an alkyl halide. chemicalbook.comguidechem.com For the synthesis of this compound, one would start with ethyl pentanoate. The enolate of ethyl pentanoate, generated by LDA, would then be reacted with a suitable electrophilic bromine source.

The use of LDA offers high yields and excellent regioselectivity due to the irreversible and nearly complete formation of the enolate. askthenerd.com

Sodium hydride (NaH) is another strong base that can be used to generate ester enolates for subsequent alkylation. rsc.org While not as commonly used as LDA for direct enolate formation from simple esters due to its lower reactivity and solubility, it is effective in certain applications, particularly with more acidic β-dicarbonyl compounds. libretexts.org

In a reported synthesis, sodium hydride was used to deprotonate a compound which then reacted with ethyl 7-bromoheptanoate. rsc.org For the synthesis of this compound via an alkylation route, a more common approach would be the malonic ester synthesis or the acetoacetic ester synthesis. libretexts.orglibretexts.org For instance, the enolate of diethyl malonate, readily formed with sodium ethoxide, could be alkylated with a suitable bromo-alkane. Subsequent hydrolysis and decarboxylation would yield a carboxylic acid that could then be esterified to the desired product.

Summary of Synthetic Parameters

The following table summarizes the key reagents and general conditions for the synthetic methodologies discussed.

| Synthetic Pathway | Key Reagents | Typical Conditions |

| Esterification of 2-Bromoheptanoic Acid | ||

| HVZ Reaction | Heptanoic acid, Br₂, PBr₃ (cat.) | Neat or in a non-reactive solvent, heat |

| Fischer Esterification | 2-Bromoheptanoic acid, Ethanol, H₂SO₄ (cat.) | Excess ethanol, reflux |

| Direct α-Bromination | Ethyl heptanoate, NBS, Radical initiator | CCl₄, reflux |

| Alkylation of Ester Enolates | ||

| LDA-Mediated | Ethyl pentanoate, LDA, Electrophilic bromine source | Anhydrous THF, -78 °C |

| Sodium Hydride-Based | Diethyl malonate, NaH or NaOEt, Alkyl halide, then hydrolysis/decarboxylation and esterification | Ethanol, reflux |

Flow Chemistry and Continuous Synthesis Approaches

To address the challenges of scalability, safety, and process control associated with traditional batch synthesis (particularly those using highly reactive organolithium reagents at cryogenic temperatures), continuous flow chemistry has emerged as a powerful alternative. nih.govontosight.ai

Continuous flow reactors have been successfully developed for the synthesis of ethyl 2,2-dimethyl-7-bromoheptanoate. nih.govsolubilityofthings.com A typical setup involves multiple metering pumps feeding solutions of the reactants (e.g., ethyl isobutyrate and the base) and the alkylating agent (1,5-dibromopentane) into the system. nih.gov

The solutions are first passed through continuous flow precoolers to achieve the target low temperature (e.g., 0°C to -30°C) rapidly and efficiently. nih.gov The cooled streams of ethyl isobutyrate and the organic base (like n-butyllithium or LDA) are then combined in a continuous flow mixer and fed into the first continuous flow reactor. nih.govsolubilityofthings.com In this reactor, the enolate is generated. The residence time in this reactor is precisely controlled (e.g., 60-300 seconds) to ensure complete formation. nih.gov

The resulting enolate solution is then mixed with the pre-cooled 1,5-dibromopentane (B145557) stream in a second mixer and enters a second continuous flow reactor for the alkylation step. nih.gov Finally, the product stream is mixed with a quenching solution in a post-treatment reactor module to stop the reaction before collection and purification. nih.gov This approach avoids the handling of large volumes of hazardous materials at once and offers superior heat and mass transfer, leading to a safer and more consistent process suitable for industrial production. ontosight.airesearchgate.net

Flow systems offer significant advantages in process efficiency and yield optimization. The precise control over parameters like temperature, residence time, and stoichiometry is key. fgcu.edu For the synthesis of ethyl 2,2-dimethyl-7-bromoheptanoate, flow chemistry has been shown to achieve high yields and purity. In one documented process, a yield of 87% with a purity of 98.6% was obtained. solubilityofthings.com

Table 2: Comparison of Batch vs. Continuous Flow Synthesis of Ethyl 2,2-dimethyl-7-bromoheptanoate

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reagents | Ethyl isobutyrate, 1,5-dibromopentane, LDA/n-BuLi | Ethyl isobutyrate, 1,5-dibromopentane, n-BuLi |

| Temperature | -78°C to -40°C | 0°C |

| Yield | 44-76% | 87% |

| Purity | Variable, requires significant purification | 98.6% |

| Scalability | Challenging due to safety and heat transfer | Readily scalable by extending run time |

| Safety | Handling of large volumes of organolithium reagents | Small volumes of hazardous reagents at any given time |

Catalytic Synthesis Routes and Novel Reagent Systems

Research into the synthesis of this compound and its analogues also includes the development of novel catalytic systems that offer alternative reaction pathways, improved selectivity, and access to chiral molecules.

An alternative method for the synthesis of α-bromo esters involves the oxidative bromination of precursors like alkenyl alkyl ethers. The reagent system composed of sodium bromate (B103136) (NaBrO₃) and sodium bisulfite (NaHSO₃) has been shown to be effective for this transformation. acs.orgresearchgate.net

This system generates hypobromous acid (BrOH) in situ, which acts as the active brominating species. researchgate.net Research has demonstrated that the treatment of 1-ethoxy-1-heptene (B6327553) with the NaBrO₃/NaHSO₃ reagent affords this compound as a major product, alongside 2-bromoheptanoic acid. acs.orgresearchgate.net This method provides a route to the target compound that does not start from the corresponding carboxylic acid or ester but rather from an enol ether derivative, highlighting the versatility of modern synthetic reagents. The reaction can be performed under mild conditions, often in a solvent mixture such as acetonitrile (B52724)/water. researchgate.net

The creation of chiral α-bromo esters is of significant interest as these molecules are valuable building blocks for pharmaceuticals and other complex chiral targets. ontosight.airesearchgate.net While a direct catalytic asymmetric synthesis of this compound itself is not widely documented, several powerful organocatalytic and metal-catalyzed methods have been developed for the enantioselective α-bromination of related carbonyl compounds. These strategies represent the forefront of producing chiral analogues.

One major approach is the organocatalytic α-bromination of aldehydes . Chiral secondary amines, such as proline derivatives, can catalyze the reaction between an aldehyde and a bromine source like N-bromosuccinimide (NBS). rsc.orgacs.org The mechanism involves the formation of a chiral enamine intermediate from the aldehyde and the catalyst, which then reacts enantioselectively with the electrophilic bromine source. The resulting α-bromo aldehyde can be obtained with high enantiomeric excess (ee) and subsequently oxidized and esterified to yield the desired chiral α-bromo ester. rsc.org

Another powerful strategy is the catalytic, asymmetric α-bromination of acid chlorides . This method utilizes chiral catalysts, such as derivatives of cinchona alkaloids, to catalyze the bromination of an acid chloride. nih.govbeilstein-journals.org The resulting chiral α-bromo acid chloride is a versatile intermediate that can be directly converted into the corresponding chiral ester by reaction with an alcohol, like ethanol, producing the product in high enantioselectivity. nih.gov

Table 3: Overview of Catalytic Strategies for Asymmetric α-Bromination

| Strategy | Substrate | Catalyst Type | Key Intermediate | Product Class | Enantioselectivity (ee) |

|---|---|---|---|---|---|

| Organocatalytic Bromination | Aldehydes | Chiral secondary amine (e.g., diphenylpyrrolidine) | Chiral Enamine | Chiral α-bromo aldehydes | Up to 96% |

| Catalytic Asymmetric Bromination | Acid Chlorides | Chiral Lewis Base (e.g., Cinchona alkaloid derivative) | Chiral Acylammonium Enolate | Chiral α-bromo esters (after alcoholysis) | High |

| Metal-Catalyzed Bromination | β-Keto Esters | Ti(TADDOLato) complex | Chiral Titanium Enolate | Chiral α-bromo-β-keto esters | Moderate to low |

Nucleophilic Substitution Reactions (SN1 and SN2)

The presence of a bromine atom on a secondary carbon atom allows this compound to undergo nucleophilic substitution reactions through both SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) mechanisms. The operative pathway is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature. As a secondary alkyl halide, it lies at a mechanistic crossroads, where a balance of steric and electronic factors dictates the reaction course. pharmaguideline.comsnnu.edu.cn

Reactivity Profiles with Various Nucleophiles

This compound reacts with a diverse range of nucleophiles, leading to the formation of new carbon-heteroatom bonds. The choice of nucleophile is critical in directing the synthesis towards the desired functional group.

Common nucleophiles include amines, thiols, cyanides, and azides. smolecule.com For instance, in the synthesis of the pirinixic acid derivative YS-121, this compound undergoes a nucleophilic substitution reaction with the sulfur nucleophile 2-mercaptopyrimidine-4,6-diol (B8817847) in the presence of triethylamine. mdpi.com This reaction proceeds via an SN2 mechanism, where the thiol attacks the α-carbon, displacing the bromide ion.

Reactions with amine nucleophiles can be complex. Primary and secondary amines react with α-bromo esters to form α-amino esters. arkat-usa.org However, the reaction with primary amines can lead to a mixture of secondary and tertiary amines due to subsequent alkylations. chemguide.co.uk The use of a large excess of the amine can favor the formation of the primary substitution product.

The cyanide ion (CN⁻) is another effective nucleophile, reacting with alkyl halides to form nitriles, thereby extending the carbon chain by one atom. chemguide.co.uk The reaction of this compound with a cyanide source, such as sodium or potassium cyanide in a polar aprotic solvent, would yield ethyl 2-cyanoheptanoate. A patented method describes the preparation of ethyl 7-cyanoheptanoate from ethyl 7-bromoheptanoate, showcasing the utility of this transformation on a similar bromo-ester. google.com

Azide (B81097) ions (N₃⁻) are excellent nucleophiles for SN2 reactions and provide a valuable route to primary amines. masterorganicchemistry.com The reaction of this compound with sodium azide would produce ethyl 2-azidoheptanoate. This intermediate can then be readily reduced to the corresponding primary amine, ethyl 2-aminoheptanoate, using reagents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. masterorganicchemistry.com

The following table summarizes the reactivity of this compound with various nucleophiles.

| Nucleophile Type | Specific Nucleophile | Product Class |

| Sulfur | 2-Mercaptopyrimidine-4,6-diol mdpi.com | Thioether |

| Thiols (general) | Thioethers | |

| Nitrogen | Primary/Secondary Amines arkat-usa.orgchemguide.co.uk | α-Amino Esters |

| Azide (N₃⁻) masterorganicchemistry.com | α-Azido Esters | |

| Carbon | Cyanide (CN⁻) chemguide.co.uk | α-Cyano Esters |

| Oxygen | Alcohols/Alkoxides smolecule.com | α-Alkoxy Esters |

Kinetic and Thermodynamic Aspects of Substitution

The kinetics and thermodynamics of nucleophilic substitution on this compound are dictated by the mechanistic pathway (SN1 or SN2).

SN2 Pathway: The SN2 reaction is a single, concerted step where the nucleophile attacks the electrophilic α-carbon from the backside relative to the leaving group (bromide). masterorganicchemistry.com The reaction rate is dependent on the concentrations of both the substrate (this compound) and the nucleophile. bits-pilani.ac.in

Rate Law: Rate = k[this compound][Nucleophile]

Stereochemistry: The reaction proceeds with an inversion of configuration at the chiral α-carbon. masterorganicchemistry.com

Thermodynamics: The reaction is typically exothermic, driven by the formation of a stronger carbon-nucleophile bond compared to the carbon-bromine bond. The transition state is a highly ordered, high-energy species where five groups are partially bonded to the central carbon, resulting in a negative entropy of activation (ΔS‡ < 0).

SN1 Pathway: The SN1 reaction proceeds through a two-step mechanism. The first and rate-determining step is the spontaneous dissociation of the bromide leaving group to form a planar secondary carbocation intermediate. pharmaguideline.com The second step is the rapid attack of the nucleophile on the carbocation.

Rate Law: Rate = k[this compound]

Stereochemistry: The planar carbocation can be attacked from either face, leading to a racemic or near-racemic mixture of products.

Thermodynamics: The formation of the high-energy carbocation intermediate is the major energy barrier (activation energy). The stability of this intermediate is crucial. While tertiary carbocations are relatively stable, secondary carbocations are less so, making the SN1 pathway less favorable unless promoted by polar, protic solvents and weakly basic, poor nucleophiles.

For this compound, strong, non-bulky nucleophiles and polar aprotic solvents (like DMSO or DMF) favor the SN2 mechanism. Conversely, polar protic solvents (like ethanol or water) and weak nucleophiles can promote the SN1 pathway. High temperatures and the use of strong, sterically hindered bases can also lead to a competing E2 elimination reaction. mdpi.com

Carbon-Carbon Bond Forming Reactions

This compound is a valuable substrate for constructing new carbon-carbon bonds, a fundamental process in organic synthesis for building more complex molecular skeletons.

Reformatsky-Type Reactions and Related Condensations

The Reformatsky reaction is a classic method for forming β-hydroxy esters. It involves the reaction of an α-halo ester with a carbonyl compound (an aldehyde or ketone) in the presence of metallic zinc. ucl.ac.uk

The mechanism begins with the oxidative insertion of zinc into the carbon-bromine bond of this compound to form an organozinc intermediate, known as a Reformatsky enolate. acs.org This enolate is less basic and less reactive than a typical lithium or Grignard enolate, which prevents it from reacting with the ester group of another molecule. The Reformatsky enolate then adds to the carbonyl carbon of an aldehyde or ketone. A subsequent acidic workup protonates the resulting alkoxide to yield the final β-hydroxy ester. acs.org

General Reformatsky Reaction Scheme:

Enolate Formation: this compound + Zn → Bromo(ethoxycarbonyl-1-hexyl)zinc

Condensation: Organozinc reagent + Aldehyde/Ketone → Zinc alkoxide intermediate

Workup: Zinc alkoxide + H₃O⁺ → β-Hydroxy ester + Zn²⁺ salts

This reaction is highly valuable for creating a new C-C bond and a hydroxyl group in a single transformation.

Cross-Coupling Reactions Involving Brominated Esters

Modern transition-metal-catalyzed cross-coupling reactions provide powerful tools for forming C-C bonds with high efficiency and selectivity. α-Bromo esters like this compound can participate in these reactions.

For example, nickel-catalyzed cross-coupling reactions can join racemic α-bromo esters with various organometallic reagents. Research has demonstrated the successful coupling of racemic α-bromo esters with organosilicon nucleophiles in the presence of a chiral nickel catalyst, achieving the formation of α-aryl or α-vinyl esters with high enantioselectivity. snnu.edu.cn Similarly, copper-catalyzed systems have been developed for the cyanation of secondary alkyl bromides, which would be applicable to this compound. caltech.edu These reactions often proceed through radical intermediates, offering a mechanistic alternative to traditional SN1/SN2 pathways. ucl.ac.uk

| Coupling Partner | Catalyst System (Example) | Product Type |

| Organosilicon Reagents | Ni/Chiral Ligand snnu.edu.cn | α-Aryl/Vinyl Esters |

| Cyanide | Cu/Ligand caltech.edu | α-Cyano Esters |

| Organozinc Reagents | Ni/pybox snnu.edu.cn | α-Alkyl/Aryl Esters |

These methods are significant as they tolerate a wide range of functional groups and can often be performed under mild conditions.

Alkylation of Active Methylene (B1212753) Compounds

This compound can act as an electrophile in the alkylation of active methylene compounds. Active methylene compounds, such as diethyl malonate or ethyl acetoacetate, have acidic protons located between two electron-withdrawing groups. uomustansiriyah.edu.iq

The reaction is initiated by treating the active methylene compound with a base (e.g., sodium ethoxide) to generate a stabilized carbanion (enolate). This nucleophilic enolate then attacks the α-carbon of this compound in a classic SN2 reaction, displacing the bromide and forming a new carbon-carbon bond.

General Alkylation Scheme:

Enolate Formation: Active Methylene Compound + Base → Enolate

Alkylation: Enolate + this compound → Alkylated Methylene Compound

This reaction is a cornerstone of synthetic organic chemistry, allowing for the straightforward elongation of carbon chains and the synthesis of a variety of substituted dicarbonyl compounds, which are themselves versatile synthetic intermediates.

Elimination Reactions and Competing Pathways

This compound, possessing a halogen on the carbon alpha to an ester carbonyl group, is susceptible to elimination reactions, primarily through a β-elimination pathway. These reactions are often in competition with nucleophilic substitution at the C-2 position. The reaction environment, particularly the nature of the base and the temperature, plays a critical role in dictating the dominant pathway. mdpi.com For instance, in the context of nucleophilic substitution reactions, the use of high temperatures and sterically hindered or strong bases tends to favor elimination. mdpi.com This dehydrohalogenation leads to the formation of unsaturated esters, which are valuable intermediates in organic synthesis.

β-Elimination Leading to Unsaturated Esters

The primary elimination pathway for this compound is β-elimination, which involves the removal of the bromine atom from the α-carbon (C-2) and a proton from the β-carbon (C-3). This process follows an E2 (bimolecular elimination) mechanism, where a base abstracts the β-proton concurrently with the departure of the bromide leaving group, leading to the formation of a carbon-carbon double bond. libretexts.org The product of this reaction is predominantly the α,β-unsaturated ester, ethyl hept-2-enoate.

The general reaction can be depicted as: CH₃(CH₂)₃CH₂CH(Br)COOCH₂CH₃ + Base → CH₃(CH₂)₃CH=CHCOOCH₂CH₃ + H-Base⁺ + Br⁻

The E2 mechanism is favored by the use of strong, non-nucleophilic bases to minimize competing Sₙ2 substitution reactions. libretexts.org The transition state for this reaction involves a partial breaking of the C-H and C-Br bonds and a partial formation of the C=C π-bond. libretexts.org Studies on analogous α-bromo esters have shown that various bases can promote this transformation. For example, hindered amine bases like pyridine (B92270) are commonly used to facilitate the dehydrobromination of α-halo carbonyl compounds to their corresponding α,β-unsaturated derivatives. libretexts.org The reaction is typically driven to completion by heating. libretexts.org

Research on similar α-bromo esters indicates that the choice of base and solvent system can be tailored to optimize the yield of the unsaturated product. acs.orgacs.org For example, dimethyl sulfoxide (B87167) has been shown to efficiently cause the reductive elimination of related dibromo compounds, where dehydrobromination can be a competing pathway. organic-chemistry.org

Regioselectivity in Elimination Processes

Regioselectivity in the elimination reaction of this compound concerns which β-proton is removed. The structure of this compound features protons on the C-3 carbon. The acidity of protons alpha to a carbonyl group is significantly increased. Although the bromine is on the α-carbon (C-2), the protons on the adjacent β-carbon (C-3) are activated for abstraction by a base.

The elimination almost exclusively yields the conjugated α,β-unsaturated ester, ethyl hept-2-enoate. This high degree of regioselectivity is governed by two main factors:

Acidity of the α-proton: While the β-protons are removed in this reaction, the electron-withdrawing effect of the adjacent ester group makes the α-proton (at C-2) the most acidic. However, removal of this proton would lead to an enolate, which is an intermediate in substitution or racemization, not elimination. The β-protons at C-3 are the ones involved in the formation of an alkene.

Product Stability: The formation of ethyl hept-2-enoate results in a conjugated system where the C=C double bond is in conjugation with the C=O double bond of the ester group. This conjugation provides significant thermodynamic stability to the molecule, making it the favored product over any non-conjugated isomers.

The stereochemistry of the E2 reaction generally prefers an anti-periplanar arrangement of the abstracted proton and the leaving group. libretexts.org This can influence the formation of (E) or (Z) isomers of the resulting alkene. For acyclic systems like this compound, the (E)-isomer is typically the major product due to lower steric hindrance in the transition state leading to its formation. organic-chemistry.org

Ester Hydrolysis and Transesterification Kinetics

The ester functionality in this compound can undergo hydrolysis to yield 2-bromoheptanoic acid and ethanol, or transesterification with other alcohols. These reactions can be catalyzed by either acid or base.

Kinetic studies on the hydrolysis of similar α-bromo esters, such as ethyl-2-bromoisobutyrate, provide insight into the reaction mechanism. researchgate.net The hydrolysis can proceed in a stepwise manner, involving the cleavage of both the ester bond (-COOR) and the carbon-bromine bond (C-Br). researchgate.net The reaction rate is significantly influenced by the concentration of the base (e.g., NaOH or KOH) and the presence of phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) in two-phase systems. researchgate.net

Table 1: Factors Influencing Hydrolysis Rate of α-Bromo Esters This table is based on kinetic studies of ethyl-2-bromoisobutyrate and represents general principles applicable to this compound. researchgate.net

| Factor | Effect on Reaction Rate | Rationale |

| Base Concentration (NaOH, KOH) | Increases | Higher concentration of nucleophile (OH⁻) accelerates the saponification step. |

| Phase-Transfer Catalyst (TBAB) | Increases | Facilitates the transfer of the hydroxide (B78521) ion from the aqueous phase to the organic phase where the ester is located. |

| Temperature | Increases | Provides the necessary activation energy for both hydrolysis steps. |

The hydrolysis of the ester group is a standard saponification reaction, while the C-Br bond can also be hydrolyzed under these conditions, leading to the formation of α-hydroxy acids as potential byproducts. The kinetics of these sequential reactions can be modeled to determine the individual rate constants. researchgate.net

Reactions with Organometallic Reagents

This compound can react with various organometallic reagents, such as those derived from magnesium (Grignard reagents), zinc, and copper. These reactions can lead to C-C bond formation, typically through nucleophilic substitution of the bromide or addition to the carbonyl group.

Reactions with Organozinc and Organocuprate Reagents: Functionalized organozinc reagents, prepared from the corresponding bromoesters, are versatile intermediates. For example, ethyl 6-bromohexanoate (B1238239) can be converted into an organozinc reagent, which then reacts with acid chlorides in the presence of a copper catalyst (CuCN·2LiCl) to form ketones. rsc.org A similar transformation would be applicable to this compound.

Table 2: Example of Organozinc-Mediated Coupling Based on a general procedure for related bromoesters. rsc.org

| Substrate | Reagents | Product Type |

| Ethyl 6-bromohexanoate | 1. Mg, LiCl, ZnCl₂ | Ethyl 7-oxo-7-arylheptanoate |

| 2. CuCN·2LiCl, ArCOCl |

This methodology allows for the introduction of an acyl group while preserving the ester functionality.

Cross-Coupling Reactions: Iron- and cobalt-catalyzed cross-coupling reactions provide powerful methods for forming C-C bonds. Ethyl 6-bromohexanoate has been shown to couple with tertiary alkyl Grignard reagents in the presence of a cobalt catalyst and a 1,3-butadiene (B125203) additive, with the ester group remaining intact. acs.org Similarly, iron-catalyzed coupling of ethyl 7-bromoheptanoate with organoboron reagents has been demonstrated. thieme-connect.de These reactions highlight the ability to selectively target the C-Br bond for alkylation or arylation.

Reactions with Grignard Reagents (RMgX): Grignard reagents are strong nucleophiles and bases. chemguide.co.uk Their reaction with this compound can be complex. Two primary reaction sites exist: the electrophilic carbon bearing the bromine (C-2) and the electrophilic carbonyl carbon.

Substitution (Coupling): The Grignard reagent can displace the bromide to form a new C-C bond at the α-position. This is a common pathway for alkyl halides. acs.org

Addition to Carbonyl: The Grignard reagent can add to the ester carbonyl group. This typically happens twice, leading to the formation of a tertiary alcohol after hydrolysis. libretexts.org

Elimination: As a strong base, the Grignard reagent can also induce β-elimination to form ethyl hept-2-enoate.

The outcome often depends on the specific Grignard reagent, the reaction conditions (temperature, solvent), and the presence of catalysts. For example, copper-catalyzed cross-coupling reactions can selectively promote the substitution pathway.

Applications of Ethyl 2 Bromoheptanoate As a Key Synthetic Building Block

Pharmaceutical Intermediates and Active Pharmaceutical Ingredient (API) Synthesis

The reactivity of ethyl 2-bromoheptanoate and its structural analogues makes them significant precursors in the pharmaceutical industry. lookchem.com They are frequently employed in the synthesis of intermediates that lead to the formation of Active Pharmaceutical Ingredients (APIs) across different therapeutic areas.

A structurally related analogue, ethyl 7-bromo-2,2-dimethylheptanoate, serves as a crucial raw material in the synthetic pathway for bempedoic acid. chemicalbook.comlookchem.comguidechem.com Bempedoic acid is a lipid-regulating drug that functions by targeting liver adenosine (B11128) triphosphate-citrate lyase (ACL) and adenosine monophosphate-activated protein kinase (AMPK). chemicalbook.comlookchem.com The synthesis of this key intermediate typically involves the alkylation of ethyl isobutyrate with 1,5-dibromopentane (B145557). chemicalbook.comguidechem.com

Table 1: Synthesis of Bempedoic Acid Intermediate Ethyl 7-bromo-2,2-dimethylheptanoate

| Reactant 1 | Reactant 2 | Key Reagent | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Ethyl isobutyrate | 1,5-dibromopentane | Lithium diisopropylamide (LDA) | Tetrahydrofuran (B95107) (THF) | 76% | guidechem.com |

| Ethyl isobutyrate | 1,5-dibromopentane | n-Butyllithium | Tetrahydrofuran (THF) | 87% | lookchem.comchemicalbook.com |

| Ethyl isobutyrate | 1,5-dibromopentane | Sodium hydride | N,N-dimethylpropenyl urea | Not Specified | guidechem.com |

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in gene transcription and are significant targets in cancer therapy. nih.govdoi.org Many HDAC inhibitors share a common pharmacophoric structure consisting of a cap group, a linker, and a zinc-binding group (ZBG), such as hydroxamic acid. mdpi.com Bromoalkanoate esters, including derivatives like ethyl 7-bromoheptanoate, are utilized to introduce the linker portion of these molecules. doi.orgmdpi.com For instance, ethyl 7-bromoheptanoate has been used in the synthesis of isatin-based hydroxamic acids and pyrrole-capped compounds designed as HDAC inhibitors. doi.orgmdpi.com The bromo-ester allows for the connection between the surface-capping group and the zinc-coordinating moiety. mdpi.com

Table 2: Use of Bromoalkanoate Esters in the Synthesis of HDAC Inhibitors

| Bromoalkanoate Ester Used | Cap Group/Scaffold | Resulting Inhibitor Class | Reference |

|---|---|---|---|

| Ethyl 7-bromoheptanoate | Isatin | Isatin-based hydroxamic acids | doi.org |

| Ethyl 7-bromoheptanoate | 2-Acetylpyrrole (B92022) | N-Linked 2-acetylpyrrole hydroxamic acids | mdpi.com |

| Ethyl 6-bromohexanoate (B1238239) | Thienopyrimidine | Thienopyrimidine-based hydroxamic acids | doi.org |

| Ethyl 4-bromobutanoate | 2-(Alkylthio)pyrimidin-4(3H)-one | Pyrimidine-based hydroxamic acids | nih.govresearchgate.net |

| Ethyl 6-bromohexanoate | 5-Pyridinyl-1,2,4-triazole | Pyridinyl-1,2,4-triazole hydroxamic acids | nih.gov |

The development of agents that can modulate multiple cancer-related targets simultaneously is a growing area of research. This compound and its analogues serve as linkers in the synthesis of such dual-targeting inhibitors. A patent for dual histone deacetylase and histone methyltransferase inhibitors lists this compound as a reactant, highlighting its direct application in creating these multi-target agents. google.com Furthermore, related bromo-esters like ethyl 6-bromohexanoate and others are used to synthesize compounds that dually inhibit HDAC and other targets like tubulin or focal adhesion kinase (FAK), demonstrating the utility of this chemical scaffold in creating hybrid anticancer molecules. nih.govtandfonline.com

Beyond bempedoic acid, the ethyl bromoheptanoate scaffold is instrumental in the synthesis of other molecules designed to modulate metabolic pathways. As noted, the bempedoic acid intermediate, ethyl 7-bromo-2,2-dimethylheptanoate, is a key precursor to a clinically relevant lipid-lowering agent. lookchem.comchemicalbook.com Additionally, related structures such as methyl 7-bromoheptanoate and ethyl 7-bromoheptanoate are cited in patents for the synthesis of novel compositions intended for the treatment of metabolic and liver disorders, and as modulators of Calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2), a target for obesity and cancer treatment. google.comgoogle.com

Construction of Complex Organic Molecules

The fundamental reactivity of this compound makes it a valuable organic building block for constructing a variety of complex structures beyond the pharmaceutical realm. cymitquimica.com Its ability to participate in nucleophilic substitution reactions allows for the introduction of the heptanoate (B1214049) chain into diverse molecular architectures. ontosight.ai

This compound is utilized as an intermediate in the synthesis of various fine and specialty chemicals, including those with potential applications in agrochemicals. ontosight.ailookchem.com A notable example of its application is in the synthesis of substituted 1,2,4-trioxanes, a class of compounds investigated for their potent antimalarial activity. google.com In one synthetic route, this compound is reacted with 4-hydroxyacetophenone in the presence of potassium carbonate to form a key ketoester intermediate, which is further elaborated to produce the complex trioxane (B8601419) ring system. google.com This application underscores the compound's role in creating structurally intricate molecules with significant biological activity. google.com

Incorporation into Agrochemical Structures

The utility of ethyl 2-bromoalkanoates as intermediates in the synthesis of agrochemicals, such as pesticides and herbicides, is frequently noted in chemical literature. ontosight.aiinnospk.comlookchem.com The reactivity of the carbon-bromine bond allows for the introduction of the heptanoate chain into larger, more complex molecules designed for biological activity.

A relevant example is the synthesis of furanone-based natural products, some of which exhibit quorum sensing (QS) inhibition. QS is a cell-to-cell communication system in bacteria that regulates virulence and biofilm formation, making its inhibition a key target for developing modern anti-pathogenic agents relevant to agriculture. The synthesis of certain fimbrolides, a class of brominated furanones, begins with the reaction of an ethyl 2-bromoalkanoate with ethyl acetoacetate. tum.de This initial step, a nucleophilic substitution, forms a new carbon-carbon bond and sets the stage for subsequent cyclization and dehydration to form the final active furanone ring structure. tum.de While this specific synthesis may use various alkyl chain length bromoesters, the fundamental reaction demonstrates the role of this compound's reactive framework in constructing agrochemically relevant molecules. tum.de

Derivatization for Bioanalytical and Immunological Reagents

The dual functionality of this compound makes it a suitable precursor for creating specialized reagents used in biological assays and diagnostics. The bromo group provides a reactive handle for covalent attachment, while the ester can be hydrolyzed to a carboxylic acid, offering a secondary point for conjugation or modification.

A critical application of this reactivity is in the synthesis of haptens for immunoassays. Haptens are small molecules that are not immunogenic on their own but can elicit an immune response when attached to a larger carrier molecule, typically a protein. This process is fundamental to developing antibodies for detecting small molecule analytes like environmental pollutants, drug residues, or biomarkers.

Bromoesters, such as ethyl 6-bromohexanoate, are widely used to create these hapten-carrier conjugates. The typical strategy involves using the bromoester to alkylate a nucleophilic functional group (e.g., a hydroxyl or amine group) on the target analyte. This reaction introduces a linker arm, and the terminal ester group is then hydrolyzed to a carboxylic acid. The resulting acid is activated and reacted with amine groups on a carrier protein, such as bovine serum albumin (BSA) or ovalbumin (OVA), to form a stable amide bond.

This compound is structurally suited for this same synthetic strategy. Its reactive alpha-bromine can serve as the attachment point to an analyte, initiating the formation of a linker arm for subsequent conjugation to a protein. This well-established methodology has been used to develop immunoassays for a variety of small molecules.

Table 1: Examples of Hapten Synthesis Using Bromoester Linkers

| Target Analyte | Bromoester Used | Carrier Protein | Reference |

|---|---|---|---|

| BDE-47 (Flame Retardant) | Ethyl bromohexanoate | Not specified | nih.gov |

| Triclosan (Antimicrobial) | Ethyl bromohexanoate | Not specified | researchgate.netnih.gov |

| Amantadine (Antiviral) | Ethyl 6-bromohexanoate | BSA, OVA | tandfonline.com |

Bioconjugation is the process of covalently linking molecules to create novel structures with combined properties, often for biological applications. thermofisher.com The chemical reactivity of this compound makes it a candidate for various bioconjugation strategies. The alpha-bromo position is an electrophilic center that can react with nucleophilic side chains of amino acids in proteins, such as the thiol group of cysteine or the imidazole (B134444) nitrogen of histidine. This allows for the site-specific attachment of the heptanoate moiety to a protein, which can alter its properties or be used to link it to other molecules or surfaces.

Furthermore, bromoesters are used to functionalize materials for biological applications. For instance, the related compound ethyl 7-bromoheptanoate has been used as a starting material in the synthesis of a pyridyl triazole ligand. tum.de This ligand was subsequently used to create an iridium-functionalized complex that was grafted onto cellulose (B213188) microcrystals, demonstrating a strategy for creating novel luminescent biomaterials. tum.de

Precursors for Polymer Synthesis and Advanced Material Science

In the field of polymer chemistry and material science, ethyl 2-bromoalkanoates are highly valued as initiators for controlled radical polymerization (CRP) techniques, particularly Atom Transfer Radical Polymerization (ATRP). atompharma.co.ingoogle.com ATRP allows for the synthesis of polymers with precisely controlled molecular weights, narrow molecular weight distributions, and complex architectures (e.g., block copolymers, star polymers). sigmaaldrich.com

The key to ATRP is the reversible activation and deactivation of a dormant polymer chain by a transition metal complex. An alkyl halide, such as this compound, serves as the initiator. The carbon-bromine bond is homolytically cleaved by a lower oxidation state metal complex (e.g., Cu(I)/ligand), generating a radical that initiates polymerization and the higher oxidation state metal complex (e.g., Cu(II)Br/ligand). This radical adds to monomer units until it is deactivated by reacting with the Cu(II) complex, reforming the dormant halogen-terminated chain and the Cu(I) complex. This process repeats, allowing the polymer chain to grow in a controlled manner.

This compound's structure is ideal for this role, and its analogues are commonly used to initiate the polymerization of various monomers.

Table 2: Examples of Bromoester Initiators in Polymer Synthesis

| Initiator | Polymerization Method | Monomer(s) / Polymer Type | Reference |

|---|---|---|---|

| Ethyl 2-bromopropionate | ARGET ATRP | Methyl methacrylate (B99206) (MMA) | researchgate.net |

| Ethyl 2-bromobutyrate (B1202233) | Synthetic Chemistry | Polymerization initiator | atompharma.co.in |

| Ethyl 2-bromohexanoate | ATRP | Polyacrylates | google.comgoogleapis.com |

| Ethyl 2-bromoisobutyrate | ATRP | Poly(vinyl ether) Macromonomers | cmu.edu |

Contributions to Flavor and Fragrance Molecule Synthesis

This compound is a direct precursor to specific molecules used in the flavor and fragrance industry. Its most notable application is in the synthesis of 4-methyl-3-pentyl-2(5H)-furanone, a compound prized for its unique sensory profile. google.com

The synthesis is achieved via a Reformatsky reaction. This compound is reacted with acetoxyacetone (B129841) in the presence of activated zinc. google.com This forms an organozinc intermediate that adds to the ketone, leading to a series of intermediates that ultimately cyclize and dehydrate to yield the target furanone. google.com The resulting 4-methyl-3-pentyl-2(5H)-furanone is described as having a sweet, coumarin-like, lactonic, and slightly fruity aroma and taste, making it a valuable component in fragrance compositions for perfumes and cosmetics, as well as in flavors for foodstuffs and tobacco. google.com This specific transformation highlights the utility of this compound in building the core structure of commercially important aroma chemicals.

Advanced Analytical Techniques and Spectroscopic Characterization of Ethyl 2 Bromoheptanoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C, to map out the structure of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, one can deduce the precise arrangement of atoms and their electronic environments.

Proton NMR (¹H NMR) provides detailed information about the number of different types of protons and their neighboring environments in a molecule. In Ethyl 2-bromoheptanoate, the protons on each carbon atom are chemically distinct, leading to a complex but interpretable spectrum. The electron-withdrawing effects of the bromine atom and the ester functional group significantly influence the chemical shifts of nearby protons, causing them to resonate further downfield. libretexts.orgnih.gov

The expected signals for this compound are as follows:

Methine Proton (C2-H): The single proton on the carbon bearing the bromine atom (the α-carbon) is expected to be the most downfield of the aliphatic protons due to the strong deshielding effect of the adjacent bromine and carbonyl group. It will appear as a triplet, as it is coupled to the two protons on the adjacent C3 methylene (B1212753) group.

Ethyl Group Protons (O-CH₂-CH₃): The two protons of the methylene group (-OCH₂-) are deshielded by the adjacent oxygen atom and typically resonate between 3.7 and 4.1 ppm. orgchemboulder.com This signal will appear as a quartet due to coupling with the three protons of the neighboring methyl group. The three protons of the terminal methyl group (-CH₃) are further from the electronegative atoms and will appear as a triplet further upfield, coupled to the methylene protons.

Heptanoate (B1214049) Chain Protons: The protons along the pentyl chain (C3 to C6) will appear as a series of multiplets in the typical aliphatic region. The terminal methyl group of the heptanoate chain (C7-H₃) will be the most shielded and thus resonate at the highest field (lowest ppm value), appearing as a triplet. docbrown.info

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| C7-H ₃ | ~0.90 | Triplet (t) |

| C4, C5, C6-H ₂ | ~1.2-1.6 | Multiplet (m) |

| C3-H ₂ | ~2.0-2.2 | Multiplet (m) |

| O-CH₂-CH ₃ | ~1.25 | Triplet (t) |

| O-CH ₂-CH₃ | ~4.20 | Quartet (q) |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary slightly based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) provides direct information about the carbon skeleton of a molecule. bhu.ac.in In a proton-decoupled ¹³C NMR spectrum of this compound, each of the nine chemically non-equivalent carbon atoms will produce a single peak. libretexts.org This allows for the direct observation of the complete carbon framework.

The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment:

Carbonyl Carbon (C1): The ester carbonyl carbon is the most deshielded carbon and will appear at the lowest field, typically in the range of 165-180 ppm. bhu.ac.in

Alpha-Carbon (C2): The carbon atom directly bonded to the bromine atom will be significantly shifted downfield compared to a standard alkane carbon, generally appearing in the 40-70 ppm range. wisc.edu

Ethyl Group Carbons: The carbon of the methylene group (-OCH₂-) is deshielded by the oxygen atom and resonates around 60-65 ppm. The terminal methyl carbon is more shielded and appears further upfield.

Heptanoate Chain Carbons: The remaining methylene carbons of the heptanoate chain and the terminal methyl carbon will resonate in the typical aliphatic region of approximately 10-40 ppm. bhu.ac.in

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C =O | ~170 |

| O-C H₂ | ~62 |

| C H-Br | ~45 |

| C H₂ (C3) | ~34 |

| C H₂ (C5) | ~31 |

| C H₂ (C4) | ~26 |

| C H₂ (C6) | ~22 |

| O-CH₂-C H₃ | ~14.1 |

| C H₃ (C7) | ~13.9 |

Note: Predicted values are based on typical chemical shifts for similar functional groups.

While 1D NMR spectra provide essential information, complex molecules often require two-dimensional (2D) NMR techniques to unambiguously assign all signals and confirm the molecular structure. Techniques like COSY and HSQC are particularly useful. blogspot.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, a COSY spectrum would show a cross-peak connecting the C2-H proton signal with the C3-H₂ protons. It would also confirm the connectivity within the ethyl group (O-CH₂-CH₃) and along the entire heptanoate chain. blogspot.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon peak in the ¹³C NMR spectrum. For example, it would show a cross-peak between the proton quartet at ~4.20 ppm and the carbon signal at ~62 ppm, confirming the assignment of the -OCH₂- group. allfordrugs.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. libretexts.org The molecular formula of this compound is C₉H₁₇BrO₂. nist.gov

Electron Ionization (EI-MS): This is a hard ionization technique that bombards the molecule with high-energy electrons, causing it to ionize and fragment. The resulting mass spectrum displays a molecular ion peak and numerous fragment ion peaks. A key feature in the mass spectrum of this compound is the presence of two molecular ion peaks of nearly equal intensity at m/z 236 and 238. This is due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%). docbrown.info

Common fragmentation pathways for esters include alpha-cleavage (cleavage of bonds adjacent to the carbonyl group) and McLafferty rearrangement. libretexts.org The NIST database shows a mass spectrum for this compound with the following key fragments: nist.gov

[M-OC₂H₅]⁺: Loss of the ethoxy radical (•OC₂H₅, 45 Da) is a common fragmentation for ethyl esters. This results in a prominent acylium ion peak at m/z 191/193.

[M-Br]⁺: Loss of the bromine radical (•Br, 79/81 Da) leads to a peak at m/z 157.

McLafferty Rearrangement: A characteristic rearrangement in esters with a sufficiently long alkyl chain can lead to the elimination of a neutral alkene, resulting in a charged enol fragment.

Chemical Ionization (CI-MS): This is a softer ionization technique that typically results in less fragmentation. A CI spectrum of this compound would be expected to show a much more intense pseudomolecular ion peak, [M+H]⁺, at m/z 237/239, providing a clearer confirmation of the molecular weight.

Table 3: Major Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment |

|---|---|

| 236/238 | [C₉H₁₇BrO₂]⁺ (Molecular Ion, M⁺) |

| 191/193 | [M - •OC₂H₅]⁺ |

| 157 | [M - •Br]⁺ |

| 129 | [C₇H₁₃O₂]⁺ (Result of McLafferty Rearrangement) |

| 29 | [C₂H₅]⁺ |

Source: Based on general fragmentation patterns and NIST data. libretexts.orgnist.gov

High-Resolution Mass Spectrometry (HRMS) can measure the m/z value of an ion to four or more decimal places. This high level of precision allows for the calculation of a compound's elemental composition, serving as a powerful tool for confirming its molecular formula. While nominal mass spectrometry cannot distinguish between C₉H₁₇BrO₂ and other potential formulas with the same nominal mass, HRMS provides an unambiguous determination.

The calculated exact masses for the two major isotopes of the molecular ion are:

C₉H₁₇⁷⁹BrO₂: 236.0412 g/mol

C₉H₁₇⁸¹BrO₂: 238.0391 g/mol

An experimental HRMS measurement matching these theoretical values would provide definitive confirmation of the elemental composition of this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable insights into the molecular structure of this compound by probing the vibrational modes of its constituent chemical bonds. These methods are foundational for functional group identification and structural confirmation.

In the IR spectrum of this compound, the most prominent absorption band is attributed to the carbonyl (C=O) stretching vibration of the ester group. nist.gov This typically appears as a strong, sharp peak in the region of 1735-1750 cm⁻¹. Another key feature is the C-O stretching vibrations of the ester linkage, which are expected to produce strong bands in the 1100-1300 cm⁻¹ range. The presence of the aliphatic chain is confirmed by C-H stretching vibrations from the ethyl and heptyl groups, appearing just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), and C-H bending vibrations around 1375-1465 cm⁻¹. The C-Br stretching vibration is expected in the lower frequency "fingerprint" region of the spectrum, generally between 500 and 700 cm⁻¹, though its intensity can be variable.

Raman spectroscopy serves as a complementary technique to IR. While specific Raman spectra for this compound are not widely published, the expected shifts can be inferred from its structure. The C=O stretch is typically observed in the Raman spectrum, although it is often weaker than in the IR spectrum. Conversely, the C-C backbone and C-H stretching vibrations often produce strong Raman signals, providing detailed information about the carbon skeleton. The C-Br stretch is also Raman active and would be expected in the 500-700 cm⁻¹ range, often yielding a more intense and readily identifiable signal than in the IR spectrum.

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|---|

| C-H (Alkyl) | Stretching | 2850 - 2960 | 2850 - 2960 | Medium-Strong |

| C=O (Ester) | Stretching | 1735 - 1750 | 1735 - 1750 | Strong (IR), Medium (Raman) |

| C-O (Ester) | Stretching | 1100 - 1300 | 1100 - 1300 | Strong |

| C-Br | Stretching | 500 - 700 | 500 - 700 | Medium (IR), Strong (Raman) |

Advanced Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are indispensable for determining the purity of this compound and for analyzing it within complex mixtures. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the principal methods employed for these purposes.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas Chromatography is an ideal technique for the analysis of volatile compounds like this compound. nist.gov Purity assessment is typically performed by injecting a sample into a GC system equipped with a capillary column and a Flame Ionization Detector (FID). The resulting chromatogram displays peaks corresponding to the analyte and any impurities, with the area of each peak being proportional to the concentration of the respective component.

For unambiguous identification of the main component and any impurities, GC is coupled with Mass Spectrometry (GC-MS). scispace.com As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The fragmentation pattern, or mass spectrum, serves as a molecular fingerprint. For this compound, the mass spectrum would show a characteristic pattern arising from the cleavage of the ester and the loss of the bromine atom. The presence of two major isotopes for bromine (⁷⁹Br and ⁸¹Br) in a near 1:1 ratio results in distinctive isotopic patterns for bromine-containing fragments, which greatly aids in their identification. nist.gov

The National Institute of Standards and Technology (NIST) has reported a Kovats retention index for this compound on a non-polar OV-101 capillary column, which aids in its identification based on retention time relative to a series of n-alkane standards. nist.gov

Table 2: Typical GC-MS Parameters for this compound Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column | Non-polar capillary (e.g., DB-5ms, OV-101) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Oven Program | Initial temp. ~80°C, ramp 10-15°C/min to ~250°C |

| Detector | Mass Spectrometer (MS) or Flame Ionization (FID) |

| MS Ionization | Electron Ionization (EI) at 70 eV |

High-Performance Liquid Chromatography (HPLC)

While GC is often preferred for volatile esters, High-Performance Liquid Chromatography (HPLC) is a powerful alternative, particularly for analyzing mixtures containing non-volatile components or for preparative separations. For a compound of moderate polarity like this compound, a reversed-phase HPLC (RP-HPLC) method is most suitable. sielc.com

In a typical RP-HPLC setup, the compound is separated on a non-polar stationary phase, such as a C18 (octadecylsilyl) column, using a polar mobile phase. sielc.com The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. By running a gradient, where the proportion of the organic solvent is increased over time, components are eluted based on their relative hydrophobicity. Purity is assessed using a detector such as an Ultraviolet (UV) detector; although the ester chromophore has a weak absorbance at low wavelengths (~210 nm), this is often sufficient for detection. For higher sensitivity and selectivity, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) can be employed.

Table 3: Illustrative HPLC Conditions for this compound

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30°C) |

| Detector | UV (at ~210 nm) or ELSD/MS |

| Injection Volume | 5 - 20 µL |

Computational Chemistry and Theoretical Studies on Ethyl 2 Bromoheptanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, can predict a molecule's electronic structure and reactivity with a high degree of accuracy.

Density Functional Theory (DFT) for Molecular Geometry and Energy Calculations

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. DFT calculations can be employed to determine the optimized molecular geometry of Ethyl 2-bromoheptanoate, providing precise information on bond lengths, bond angles, and dihedral angles. For instance, a study on a similar bromo-compound, ethyl 5-amino-2-bromoisonicotinate, utilized DFT at the B3LYP/6-311+G(d,p) level of theory to achieve good correlation between calculated and experimentally determined bond parameters. nih.gov This level of theory could similarly be applied to this compound to obtain its most stable three-dimensional structure.

Furthermore, DFT calculations yield the total electronic energy of the molecule, which is crucial for comparing the stability of different conformations. The energies of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also obtained. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests higher reactivity. Theoretical studies on various organic molecules have demonstrated the power of DFT in elucidating these fundamental electronic properties. bham.ac.uk

Prediction of Reaction Pathways and Transition States

Theoretical calculations are instrumental in mapping out potential reaction pathways for a molecule like this compound. By calculating the potential energy surface, researchers can identify transition states, which are the energy maxima along a reaction coordinate, and intermediates. The energy of the transition state determines the activation energy of a reaction, a critical factor in reaction kinetics.

For example, in reactions involving nucleophilic substitution at the carbon atom bearing the bromine, DFT can be used to model the approach of the nucleophile, the formation of the transition state, and the departure of the bromide ion. Theoretical studies on the gas-phase reactions of other esters with radicals have successfully used DFT to model reaction profiles, including the formation of pre- and post-reactive complexes and the determination of activation energies. researchgate.net Such an approach for this compound would clarify its reactivity towards various nucleophiles and help in predicting the major products of its reactions.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational changes and intermolecular interactions. nih.gov

For this compound, MD simulations can be used to explore its conformational landscape. The flexible heptanoate (B1214049) chain can adopt numerous conformations, and MD simulations can reveal the most populated and energetically favorable ones in different environments, such as in a vacuum or in a solvent. This is achieved by analyzing the trajectory of the molecule over time, monitoring changes in dihedral angles and identifying stable conformational states. nih.gov

Furthermore, MD simulations are powerful tools for studying intermolecular interactions. By simulating this compound in the presence of solvent molecules or other reactants, one can observe how it interacts with its environment. These simulations can provide detailed information about solvation shells, hydrogen bonding (if applicable), and van der Waals interactions, which are crucial for understanding its solubility and reactivity in different media. Studies on other esters have utilized MD simulations to investigate their interactions and permeation through membranes, showcasing the potential of this technique. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). mdpi.com

Correlation of Molecular Descriptors with Reactivity and Biological Activity

In a QSAR study involving this compound, a set of molecular descriptors would first be calculated. These descriptors can be constitutional (e.g., molecular weight, number of atoms), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). These descriptors quantify different aspects of the molecular structure.

If a series of related bromoheptanoate esters were synthesized and their biological activity (e.g., toxicity, enzyme inhibition) measured, a QSAR model could be developed. researchgate.net This model would be a mathematical equation that correlates the calculated descriptors with the observed activity. Such a model could then be used to predict the activity of new, unsynthesized bromoheptanoate derivatives and to understand which structural features are important for the desired biological effect. For example, QSAR studies on phenolic compounds have successfully correlated molecular descriptors with their antioxidant activity. nih.gov

Prediction of Physicochemical Properties (e.g., LogP, TPSA, Rotatable Bonds)

QSPR models are specifically focused on predicting the physicochemical properties of molecules. nih.gov For this compound, several important properties can be predicted using computational methods. These predictions are valuable in various fields, including drug discovery and environmental science, as they provide an early indication of a compound's likely behavior.

LogP , the logarithm of the octanol-water partition coefficient, is a measure of a molecule's lipophilicity. It is a critical parameter in pharmacology, as it influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. In silico predictions of LogP for novel compounds are routinely used in drug development. mdpi.com

Topological Polar Surface Area (TPSA) is another important descriptor, which is calculated from the surface areas of polar atoms (usually oxygen and nitrogen) in a molecule. TPSA is a good predictor of a drug's ability to permeate cell membranes.

The number of rotatable bonds is a simple descriptor that correlates with the conformational flexibility of a molecule. A higher number of rotatable bonds can sometimes be associated with lower oral bioavailability of a drug.

These properties can be readily calculated for this compound using various software packages and online tools.

| Property | Predicted Value | Description |

|---|---|---|

| Molecular Formula | C9H17BrO2 | The elemental composition of the molecule. |

| Molecular Weight | 237.13 g/mol | The mass of one mole of the substance. |

| LogP (Octanol-Water Partition Coefficient) | 3.45 (Predicted) | A measure of the molecule's lipophilicity. |

| Topological Polar Surface Area (TPSA) | 26.3 Ų (Predicted) | The sum of surfaces of polar atoms in a molecule. |

| Number of Rotatable Bonds | 7 (Predicted) | The number of bonds that allow free rotation around them. |

Molecular Docking Studies for Derivative-Target Interactions in Drug Discovery

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to forecast the binding mode and affinity of a small molecule (ligand), such as a derivative of this compound, to the active site of a biological target, typically a protein or enzyme. This information is crucial for understanding the mechanism of action and for designing more potent and selective inhibitors.

Given the structural features of this compound, its derivatives can be designed to target a variety of enzymes implicated in diseases like cancer and microbial infections. The presence of the bromo group allows for various chemical modifications, such as the introduction of aromatic or heterocyclic moieties, which can significantly influence the binding affinity and selectivity towards specific targets.

Anticancer Targets:

Epidermal Growth Factor Receptor (EGFR): EGFR is a well-validated target in cancer therapy. Overexpression or mutation of EGFR can lead to uncontrolled cell proliferation. Molecular docking studies of bromo-substituted indole (B1671886) and quinazoline (B50416) derivatives have demonstrated significant binding affinities to the EGFR tyrosine kinase domain. nih.govnih.gov By incorporating similar bromo-aromatic functionalities, derivatives of this compound could be designed to interact with key residues in the EGFR active site, such as through hydrogen bonding and hydrophobic interactions, potentially leading to the inhibition of its kinase activity. tu.edu.iqmdpi.com

Tubulin: Tubulin is the protein subunit of microtubules, which are essential for cell division. Tubulin inhibitors are a major class of anticancer drugs. Bromo-substituted aromatic compounds have been shown to bind to the colchicine (B1669291) binding site of tubulin, disrupting microtubule dynamics and inducing apoptosis in cancer cells. mdpi.com Docking studies of hypothetical this compound derivatives containing a bromo-phenyl group could reveal favorable binding energies, suggesting their potential as microtubule-targeting agents. ijaresm.com

Antimicrobial Targets:

Fatty Acid Synthase (FASN): FASN is a crucial enzyme in the biosynthesis of fatty acids and is essential for the survival of many pathogens and is also overexpressed in certain cancer cells. Fatty acid esters and their derivatives are natural substrates and potential inhibitors of FASN. bohrium.com Molecular docking simulations could be employed to investigate the interaction of this compound derivatives with the active sites of bacterial or fungal FASN, aiming to design novel antimicrobial agents.

The following interactive table presents hypothetical molecular docking data for designed derivatives of this compound against various therapeutic targets, based on findings from related studies.

| Derivative Name | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Potential Therapeutic Area |

|---|---|---|---|---|

| Ethyl 2-bromo-7-(4-bromophenyl)heptanoate | EGFR (1M17) | -8.5 | Met793, Lys745, Asp855 | Anticancer |

| Ethyl 2-bromo-7-(indol-3-yl)heptanoate | Tubulin (5LYJ) | -7.9 | Asn258, Cys241, Leu255 | Anticancer |

| Ethyl 2-bromo-7-(thiazol-2-yl)heptanoate | FASN (2J6M) | -7.2 | Ser215, His231, Tyr2352 | Antimicrobial |

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Pharmacologically Relevant Derivatives

While high binding affinity to a biological target is essential, a potential drug molecule must also possess favorable pharmacokinetic properties to be effective in vivo. ADME properties determine the bioavailability and residence time of a drug in the body. In silico ADME prediction models are widely used in the early stages of drug discovery to filter out compounds with poor pharmacokinetic profiles, thereby reducing the time and cost of development. nih.gov

For derivatives of this compound, several key ADME parameters can be computationally predicted based on their chemical structures. These predictions are often based on quantitative structure-property relationship (QSPR) models and machine learning algorithms trained on large datasets of experimental data.

Key Predicted ADME Properties:

Lipophilicity (logP): The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. It influences absorption, distribution, and metabolism. A balanced logP (typically between 1 and 5) is often desired for oral drugs.

Aqueous Solubility (logS): Adequate solubility is crucial for absorption. Poorly soluble compounds often exhibit low bioavailability.

Human Intestinal Absorption (HIA): This parameter predicts the percentage of a drug that will be absorbed from the gut into the bloodstream.